molecular formula C22H30N4O4S B2463993 N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide CAS No. 422281-11-6

N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide

Cat. No. B2463993
M. Wt: 446.57
InChI Key: BFIGDZJIKPNDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide is a useful research compound. Its molecular formula is C22H30N4O4S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Hydrogen Bonding

  • Structural Analysis : The compound displays notable structural characteristics, including an intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds. These interactions lead to the formation of hydrogen-bonded chains parallel to the c-axis, highlighting its unique molecular architecture (Gelbrich et al., 2011).

2. Synthesis and Antileukemic Activity

  • Synthesis and Bioactivity : The compound is part of a series synthesized for bioactivity testing. Specifically, derivatives of this compound have been synthesized and found active in vivo against P388 lymphocytic leukemia, demonstrating its potential in cancer research (Anderson et al., 1988).

3. Selective Adrenoceptor Agonist

  • Selective Agonist Function : This compound, as an analogue in a series of cyclohexylamino oxazolines, has shown to be a potent alpha(2) adrenoceptor agonist. Modifications in its structure have resulted in selective agonism for alpha(2c) receptors, demonstrating its application in receptor-based pharmacology (Wong et al., 2000).

4. Molecular Structure in Antibacterial Agents

  • Role in Antibacterial Agents : The compound is a key intermediate in synthesizing potent broad-spectrum antibacterial agents effective against resistant organisms such as MRSA. Its role in the synthesis of these agents highlights its importance in developing new antibacterial treatments (Hashimoto et al., 2007).

5. Quantum Chemical Calculations and Structural Activity

  • Quantum Chemical Insights : The compound has been part of studies involving quantum chemical calculations, providing insights into the molecular structure and reactivity of various quinoline and quinazoline derivatives. These studies help in understanding the structure-activity relationships of such compounds (Mohamed et al., 2020).

properties

IUPAC Name

N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S/c1-30-14-12-23-20(28)15-31-22-25-18-10-6-5-9-17(18)21(29)26(22)13-11-19(27)24-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIGDZJIKPNDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide

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